molecular formula C7H7NOS B1586729 2-Hydroxythiobenzamide CAS No. 7133-90-6

2-Hydroxythiobenzamide

Cat. No.: B1586729
CAS No.: 7133-90-6
M. Wt: 153.2 g/mol
InChI Key: JFYIBFCXQUDFQE-UHFFFAOYSA-N
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Description

2-Hydroxythiobenzamide is an organic compound with the molecular formula C7H7NOS. It is a derivative of thiobenzamide, where a hydroxyl group is attached to the benzene ring. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. It is also recognized for its ability to release hydrogen sulfide, a molecule with significant biological importance.

Mechanism of Action

Target of Action

It’s known that 2-hydroxythiobenzamide degrades to release hydrogen sulfide (h2s) , which is a critically important molecule in medicine . H2S has the ability to move across biological membranes, control biological pathways and functions .

Mode of Action

The interaction of this compound with its targets is primarily through its degradation to release H2S . The internal rotation of the thioamide group in this compound has been studied, revealing that in the equilibrium structure, the thioamide group is twisted by about 30° with respect to the phenol ring plane .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its degradation to H2S . H2S is known to neutralize reactive oxygen species (ROS) that cause cellular damage . It can also mediate the activation of adenosine triphosphate (ATP)-sensitive potassium channels (KATP) .

Pharmacokinetics

The compound’s ability to degrade and release h2s suggests it may have significant bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its degradation to H2S . H2S has many potentially important, beneficial roles in vivo . It’s a reducing agent that neutralizes ROS, causing cellular damage . It can also mediate the activation of ATP-sensitive potassium channels .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other molecules and the pH of the environment. For instance, the degradation of this compound to release H2S can be influenced by the presence of other molecules . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxythiobenzamide can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzonitrile with sodium sulfhydrate in the presence of a secondary amine and an organic weak acid. The reaction is carried out at a controlled temperature, followed by filtration and drying to obtain the final product . Another method involves the high-temperature reaction of methyl p-hydroxybenzoate with stronger ammonia water, followed by refluxing with phosphorus pentasulfide .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced filtration and drying techniques is essential to obtain the compound in its desired form.

Chemical Reactions Analysis

2-Hydroxythiobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiobenzamide or other related compounds.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiobenzamide.

    Substitution: Various substituted thiobenzamides.

Comparison with Similar Compounds

2-Hydroxythiobenzamide is similar to other thiobenzamides and salicylamides. its unique ability to release hydrogen sulfide sets it apart. Similar compounds include:

Properties

IUPAC Name

2-hydroxybenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c8-7(10)5-3-1-2-4-6(5)9/h1-4,9H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYIBFCXQUDFQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=S)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501306876
Record name 2-Hydroxybenzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7133-90-6
Record name 2-Hydroxybenzenecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7133-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salicylamide, thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007133906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxybenzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxybenzene-1-carbothioamide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A stirred solution of 2-hydroxybenzonitrile (23.8 g, 200 mmol), (EtO)2P(S)SH (33.6 mL, 200 mmol) and water (40 mL) was heated at 80° C. for 12 hr under nitrogen. The mixture was cooled down to 0°-10° C., diluted with CH2Cl2 (200 mL)/Et2O (400 mL), then cautiously treated with saturated aq. NaHCO3 (60 mL), and followed by adding solid NaHCO3 in small portions until CO2 evolution ceased. Half-saturated aq. NaCl (40 mL) was added to the mixture. The organic layer was separated, washed with brine (100 mL), dried over MgSO4, and filtered. After concentration in vacuo, the residue was chromatographed on silica gel (gradient EtOAc/CH2Cl2 :0-5%) to give 3a (16.7 g, 55%) as a pinkish solid, which had the same 1HNMR data as reported in the literature (Yousif, N. M. Tetrahedron 1989, 45, 4599).
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
33.6 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Five
Name
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Hydroxythiobenzamide
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2-Hydroxythiobenzamide
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2-Hydroxythiobenzamide
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2-Hydroxythiobenzamide
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2-Hydroxythiobenzamide
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2-Hydroxythiobenzamide
Customer
Q & A

Q1: What are the characteristic structural features of 2-hydroxythiobenzamide?

A1: this compound is characterized by a benzene ring with two substituents: a hydroxyl group (OH) at the 2-position and a thioamide group (CSNH2) at the 1-position. [, ] This unique arrangement gives rise to interesting chemical reactivity and potential for various applications. [, ] You can find more details about the synthesis of this compound and its derivatives in these papers. [, ]

Q2: How does the structure of this compound influence its reactivity?

A2: The presence of both the hydroxyl and thioamide groups in this compound significantly impacts its reactivity. For example, it can undergo oxygen-sulfur position exchange when heated in acetic acid, leading to the formation of N-(2-thioaroylbenzofuran-3-yl)-2-hydroxybenzamides. [] Additionally, the thioamide group enables silver ion-mediated desulfurization reactions. [] This reaction pathway allows for the synthesis of various heterocyclic compounds, including 1,3-benzoxazin-1-ium salts and 1,3-benzoxazin-2-ones, by reacting with silver perchlorate or silver cyanide, respectively. []

Q3: Are there any computational studies investigating the properties of this compound?

A3: Yes, computational chemistry methods have been employed to study this compound. Specifically, gas phase electron diffraction studies, supported by quantum chemical calculations, have provided valuable insights into the internal rotation and intramolecular hydrogen bonding of this molecule. [] Furthermore, spectroscopic data analysis has been used to investigate the O-H ... O(S) hydrogen bonds present in this compound and related compounds. []

Q4: What are the potential applications of this compound and its derivatives?

A4: Research suggests potential applications for this compound derivatives in various fields. Studies have explored their bacteriostatic properties [] and preliminary investigations have assessed their potential as vermifuges. [] Further research is needed to fully explore and confirm these potential applications.

Q5: Can this compound be used in the synthesis of other interesting compounds?

A5: Yes, this compound serves as a valuable building block in organic synthesis. It can be oxidized to form 1,2,4-dithiazolidine-3,5-diylbis(o-benzoquinone methide). [] Additionally, its reaction with 2-aroylbenzofuran-3-yl residues provides a pathway for introducing these residues at the nitrogen atom of the thioamide group. []

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